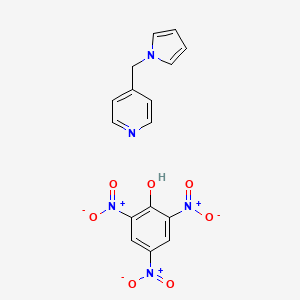
4-(Pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4-(Pyrrol-1-ylmethyl)pyridine and 2,4,6-trinitrophenol. 4-(Pyrrol-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrole group, which can be used in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using concentrated nitric acid and sulfuric acid . The reaction proceeds through the formation of intermediate nitrophenols, which are further nitrated to yield 2,4,6-trinitrophenol. The reaction conditions require careful control of temperature and acid concentrations to ensure high yields and minimize by-products.
For 4-(Pyrrol-1-ylmethyl)pyridine, the synthesis can be achieved through the reaction of pyridine with pyrrole in the presence of a suitable catalyst. This reaction often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrole, facilitating its nucleophilic attack on the pyridine ring .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature . The production facilities are designed to handle the exothermic nature of the nitration reaction and to ensure the safe disposal of waste acids.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to picramic acid using reducing agents like sodium sulfide.
Substitution: It can participate in electrophilic substitution reactions due to the electron-withdrawing nitro groups.
4-(Pyrrol-1-ylmethyl)pyridine can undergo:
Electrophilic substitution: The pyrrole ring can be substituted at the 2-position due to its electron-rich nature.
Nucleophilic addition: The pyridine ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Reduction of 2,4,6-Trinitrophenol: Sodium sulfide or other mild reducing agents.
Substitution Reactions: Bromine water for bromination, nitric acid for nitration.
Major Products
Reduction of 2,4,6-Trinitrophenol: Picramic acid.
Substitution of 4-(Pyrrol-1-ylmethyl)pyridine: Various substituted pyrrole derivatives
Scientific Research Applications
2,4,6-Trinitrophenol is widely used in:
Explosives: Due to its high explosive power.
Dyes: As a yellow dye in various applications.
Medical Treatments: Historically used as an antiseptic and burn treatment.
4-(Pyrrol-1-ylmethyl)pyridine is used in:
Organic Synthesis: As a building block for more complex molecules.
Mechanism of Action
The mechanism of action for 2,4,6-trinitrophenol involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to its antiseptic properties .
For 4-(Pyrrol-1-ylmethyl)pyridine, its mechanism of action in organic synthesis involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic explosive with similar properties but different applications.
2,4-Dinitrophenol: Less explosive but used in different industrial applications.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high explosive power and its historical use in medical treatments . 4-(Pyrrol-1-ylmethyl)pyridine is unique due to its dual heterocyclic structure, which provides versatility in organic synthesis .
Properties
CAS No. |
88297-20-5 |
|---|---|
Molecular Formula |
C16H13N5O7 |
Molecular Weight |
387.30 g/mol |
IUPAC Name |
4-(pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H10N2.C6H3N3O7/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H,9H2;1-2,10H |
InChI Key |
JMWJLDVHXUVABX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



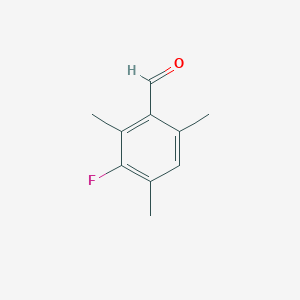
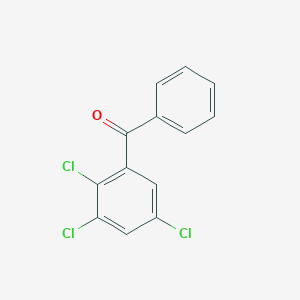
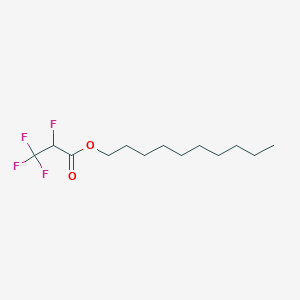
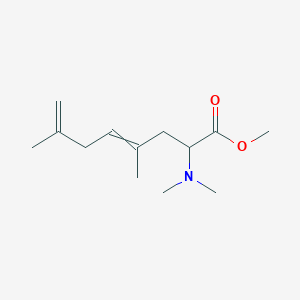
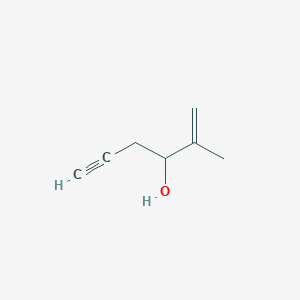
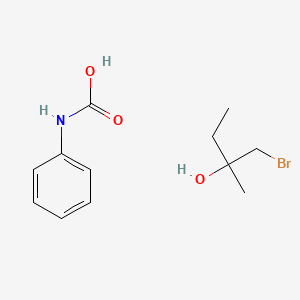

![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)
![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
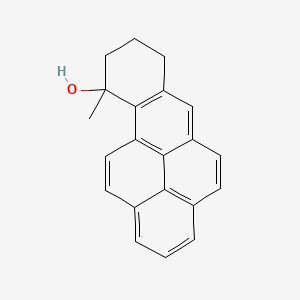

![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
